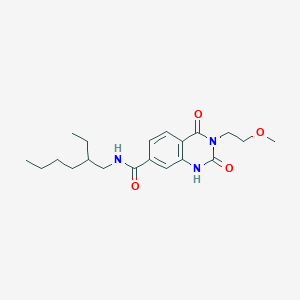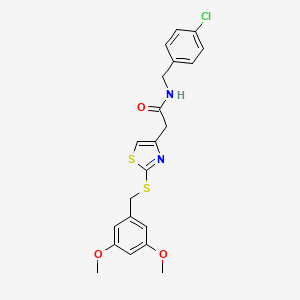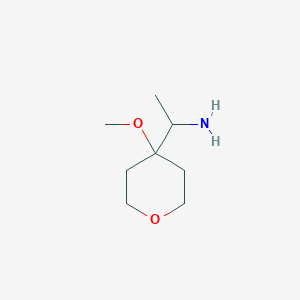
1-(4-Methoxyoxan-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methoxyoxan-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1602593-98-5 . It has a molecular weight of 159.23 . The compound is in liquid form and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-amine . The InChI code is 1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 .Physical And Chemical Properties Analysis
“1-(4-Methoxyoxan-4-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 159.23 . The compound is stored at 4 degrees Celsius .科学的研究の応用
Catalysis and Organic Synthesis
The compound 1-(4-Methoxyoxan-4-yl)ethan-1-amine, due to its structural properties, finds relevance in catalysis, particularly in the methoxycarbonylation of olefins. The study by Zulu et al. (2020) explores the reactions of related ligands with palladium complexes, producing monometallic complexes that serve as active catalysts for methoxycarbonylation, converting higher olefins to linear and branched esters. This process highlights the role of such compounds in facilitating chemical transformations, particularly in the synthesis of esters from olefins, with the catalytic behavior being influenced by the complex structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Pharmaceutical Chemistry
In pharmaceutical chemistry, modifications of compounds structurally similar to 1-(4-Methoxyoxan-4-yl)ethan-1-amine can lead to enhanced selectivity and potency for specific biological targets. Del Bello et al. (2017) discuss the replacement of the 2-methoxy substituent in a related compound, which improved the selectivity for the 5-HT1A receptor over α1-adrenoceptor and D2-like receptor subtypes. This research underscores the significance of structural modifications in developing more selective and potent therapeutic agents (Del Bello, Bonifazi, Giannella, Giorgioni, Piergentili, Petrelli, Cifani, Micioni Di Bonaventura, Keck, Mazzolari, Vistoli, Cilia, Poggesi, Matucci, & Quaglia, 2017).
Synthetic Methodologies
Mondal et al. (2003) present a synthesis method involving a compound closely related to 1-(4-Methoxyoxan-4-yl)ethan-1-amine, demonstrating the utility of such compounds in the synthesis of novel antitumor agents. The key step in their methodology involves the formation of a 1,3-disubstituted cyclic alkenyl ether, which is crucial in the construction of isochromene natural product frameworks. This study highlights the importance of these compounds in developing synthetic pathways for potentially therapeutic agents (Mondal, Nogami, Asao, & Yamamoto, 2003).
Environmental Chemistry
In environmental chemistry, compounds like 1-(4-Methoxyoxan-4-yl)ethan-1-amine may be involved in degradation processes. Stefan and Bolton (1998) investigate the UV/Hydrogen Peroxide process for degrading 1,4-dioxane, a contaminant in groundwater and industrial effluents. Although this study does not directly involve 1-(4-Methoxyoxan-4-yl)ethan-1-amine, it provides insight into the degradation mechanisms of structurally related ethers in aqueous solutions, potentially guiding the environmental management of such compounds (Stefan & Bolton, 1998).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(4-methoxyoxan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGOSQFSOVPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyoxan-4-yl)ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

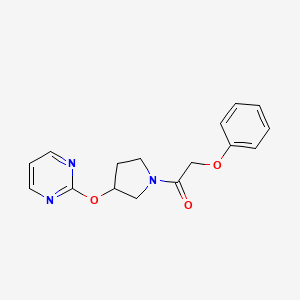
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2987934.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2987935.png)
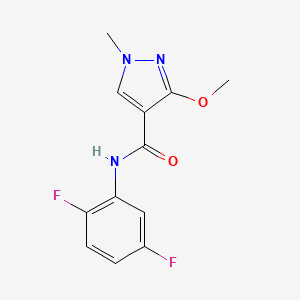
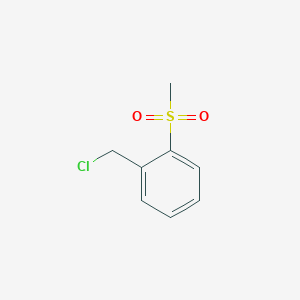
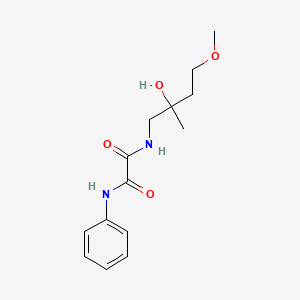
![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

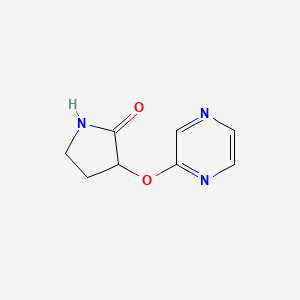
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)
![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)

